molecular formula C11H18O2 B15346709 1-Methyl-4-(1-methylethylidene)cyclohexyl formate CAS No. 67893-04-3

1-Methyl-4-(1-methylethylidene)cyclohexyl formate

Cat. No.: B15346709
CAS No.: 67893-04-3
M. Wt: 182.26 g/mol
InChI Key: GGXHOOFNOCFIKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylethylidene)cyclohexyl formate is a chemical compound with the molecular formula C₁₀H₁₆O₂. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroformylation of α-terpinolene: The compound can be synthesized by the hydroformylation of α-terpinolene, which involves the reaction of α-terpinolene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.

  • Formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene: Another method involves the formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene using formic acid under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

  • Substitution: Substitution reactions can occur at the formate group, leading to the formation of different esters and ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Products include cyclohexanol and cyclohexanone.

  • Reduction: The primary product is cyclohexanol.

  • Substitution: Various esters and ethers can be formed depending on the reagents used.

Scientific Research Applications

  • Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the synthesis of biologically active compounds.

  • Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-Methyl-4-(1-methylethylidene)cyclohexyl formate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

  • α-Terpinolene: A closely related compound with similar chemical properties.

  • Terpinolene: Another isomer of α-terpinolene with slight structural differences.

Uniqueness: 1-Methyl-4-(1-methylethylidene)cyclohexyl formate is unique due to its specific formate group, which differentiates it from other cyclohexene derivatives and influences its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67893-04-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1-methyl-4-propan-2-ylidenecyclohexyl) formate

InChI

InChI=1S/C11H18O2/c1-9(2)10-4-6-11(3,7-5-10)13-8-12/h8H,4-7H2,1-3H3

InChI Key

GGXHOOFNOCFIKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(CC1)(C)OC=O)C

Origin of Product

United States

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